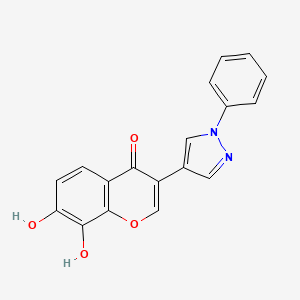![molecular formula C15H23ClN2O2S B5377871 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5377871.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine, also known as TAK-715, is a small molecule inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK). This enzyme is involved in the regulation of inflammation, cell differentiation, and apoptosis. TAK-715 has been studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.
Mécanisme D'action
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in inflammation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to have anti-inflammatory effects, reduce cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In animal models of rheumatoid arthritis, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce joint inflammation and bone destruction. In Alzheimer's disease, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce amyloid-beta production and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine is its specificity for p38 MAPK, which allows for the study of specific downstream signaling pathways that are involved in various diseases. However, one limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
1. Further studies are needed to determine the safety and efficacy of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in clinical settings.
2. The potential of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine as a therapeutic agent in other diseases such as diabetes, cardiovascular disease, and chronic obstructive pulmonary disease should be explored.
3. The development of more potent and selective p38 MAPK inhibitors should be pursued.
4. The use of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine in combination with other therapies such as chemotherapy, radiation therapy, and immunotherapy should be investigated.
5. The role of p38 MAPK in the regulation of stem cell differentiation and regeneration should be studied, and the potential of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine as a modulator of these processes should be explored.
Méthodes De Synthèse
The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine involves several steps, starting with the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with propylpiperazine in the presence of a base such as triethylamine. This intermediate is then reacted with sodium cyanoborohydride to form 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine.
Applications De Recherche Scientifique
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various diseases. In rheumatoid arthritis, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to inhibit the production of inflammatory cytokines and reduce joint inflammation in animal models. In cancer, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been studied for its potential to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting p38 MAPK-mediated cell survival pathways. In Alzheimer's disease, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine has been shown to reduce the production of amyloid-beta peptides, which are believed to contribute to the development of the disease.
Propriétés
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-4-propylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2S/c1-4-5-17-6-8-18(9-7-17)21(19,20)15-11-12(2)14(16)10-13(15)3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWINOBQOUEMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5377791.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377819.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5377826.png)
![1-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5377830.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5377862.png)
![ethyl 2-(1H-indol-3-ylmethylene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377866.png)

![2-(2,3-dimethoxyphenyl)-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-imidazole](/img/structure/B5377883.png)
![2-cyclohexyl-7-[2-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5377888.png)
![N-[2-(acetylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B5377892.png)